REACTION_CXSMILES
|
Br[C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:3]=1[NH2:4].[C:10]([Cu])#[N:11].N>CN1C(=O)CCC1>[NH2:4][C:3]1[C:5]([CH3:9])=[CH:6][CH:7]=[CH:8][C:2]=1[C:10]#[N:11]
|
Name
|
|
Quantity
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126 μL
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Type
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reactant
|
Smiles
|
BrC1=C(N)C(=CC=C1)C
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Name
|
CuCN
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Quantity
|
197 mg
|
Type
|
reactant
|
Smiles
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C(#N)[Cu]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
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CN1CCCC1=O
|
Name
|
|
Quantity
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10 mL
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 min
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was irradiated in a microwave at 220° C. for 40 minutes
|
Duration
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40 min
|
Type
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EXTRACTION
|
Details
|
the product was extracted with dichloromethane (3×20 mL)
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude material was purified on silica gel (50% EtOAc/hexanes)
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Type
|
CUSTOM
|
Details
|
to yield a brown oil that
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |